molecular formula C₁₉H₂₃N₅O B560556 Irak4-IN-1 CAS No. 1820787-94-7

Irak4-IN-1

Cat. No. B560556
M. Wt: 337.42
InChI Key: HVQXFGHHSFTACS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Irak4-IN-1 is an interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitor . IRAK4 is a protein kinase involved in signaling innate immune responses from Toll-like receptors . It also supports signaling from T-cell receptors . Irak4-IN-1 has an IC50 of 7 nM , indicating its strong inhibitory effect on IRAK4.


Molecular Structure Analysis

Irak4-IN-1 has a molecular weight of 337.42 and a molecular formula of C19H23N5 . The exact molecular structure can be determined using techniques like X-ray crystallography , but the specific structural details are not provided in the search results.


Physical And Chemical Properties Analysis

Irak4-IN-1 is a solid compound . It is soluble in DMSO at a concentration of 14.29 mg/mL . The compound should be stored at -20°C for long-term stability .

Scientific Research Applications

Myeloid Malignancies

  • Scientific Field : Hematology/Oncology
  • Application Summary : Irak4-IN-1 is used in the treatment of myeloid malignancies such as Myelodysplastic Syndromes (MDS) and Acute Myeloid Leukemia (AML). It targets IRAK4, a kinase that operates at the nexus of multiple innate immune and inflammatory pathways implicated in these malignancies .
  • Methods of Application : The application involves the use of IRAK4 inhibitors or PROTACs. Inhibition or deletion of IRAK4 in a panel of MDS/AML cell lines and patient samples resulted in incomplete suppression of leukemic stem and progenitor cells (LSPCs) and a corresponding activation of innate immune pathways .

Inflammation and Malignancy

  • Scientific Field : Immunology/Oncology
  • Application Summary : Irak4-IN-1 plays a role in inflammation and malignancy. The intracellular serine/threonine interleukin 1 receptor-associated kinase 4 (IRAK4) is necessary for most signaling by activated Toll-like receptors (TLRs). Activation of IRAK4 drives activation of nuclear factor kappa B (NF-κB) and so promotes cell survival, inflammation, and other aspects of the adaptive immune response .
  • Methods of Application : The application involves the use of IRAK4 inhibitors. Inappropriate IRAK4 activity has been linked with the progression of myelodysplastic syndrome (MDS), other hematologic malignancies, and some solid tumors, and preclinical cancer models indicate that IRAK4 inhibition has anti-tumor effects .
  • Results/Outcomes : The research provided updates on the biology of IRAK4 and its links with mutations in the spliceosome, new outcomes from preclinical models that indicate synergy between inhibitors of IRAK4 and FLT3 and BTK inhibitors, and an update on the clinical development of the investigational IRAK4 inhibitor emavusertib .

IRAK4 Inhibitor Resistance

  • Scientific Field : Hematology/Oncology
  • Application Summary : Irak4-IN-1 has been studied in the context of resistance to IRAK4 inhibitors in Myelodysplastic Syndromes (MDS) and Acute Myeloid Leukemia (AML). The research explored mechanisms of resistance to IRAK4-selective inhibitors .
  • Methods of Application : The study involved the deletion of IRAK4 and IRAK1 in a panel of MDS/AML cell lines and patient samples. The research found that concomitant suppression of IRAK1 led to a significant reduction of leukemic stem and progenitor cell (LSPC) function in IRAK4-KO MDS/AML cells .
  • Results/Outcomes : The findings uncovered non-canonical IRAK1/4 signaling paradigms driving LSPCs and yielded novel therapeutic strategies for MDS/AML .

Cytokine Release and Disease Improvement

  • Scientific Field : Immunology
  • Application Summary : Irak4-IN-1 plays a critical role in TLR and IL-1R mediated inflammation through its catalytic and scaffolding functions, making it an attractive target for the treatment of immune-inflammatory diseases .
  • Methods of Application : The application involves the use of IRAK4 inhibitors .
  • Results/Outcomes : The research did not provide specific results or outcomes .

Autoimmune Skin Disease

  • Scientific Field : Dermatology
  • Application Summary : Irak4-IN-1 has a scaffolding role to assemble the myddosome protein complex, which stimulates production of proinflammatory cytokines .
  • Methods of Application : The application involves the use of IRAK4 inhibitors .
  • Results/Outcomes : The research did not provide specific results or outcomes .

Treatment of Various Cancers

  • Scientific Field : Oncology
  • Application Summary : Irak4-IN-1 has been studied in the treatment of a variety of cancers, including melanoma, chronic lymphocytic leukemia, and Waldenstrom macroglobulinemia .
  • Methods of Application : The application involves the use of IRAK4 inhibitors .
  • Results/Outcomes : The research did not provide specific results or outcomes .

IRAK4 in Inflammation and Malignancy

  • Scientific Field : Immunology/Oncology
  • Application Summary : IRAK4 plays a critical role in TLR and IL-1R mediated inflammation through its catalytic and scaffolding functions, making it an attractive target for the treatment of immune-inflammatory diseases .
  • Methods of Application : The application involves the use of IRAK4 inhibitors .
  • Results/Outcomes : The research provided updates on the biology of IRAK4 and its links with mutations in the spliceosome, new outcomes from preclinical models that indicate synergy between inhibitors of IRAK4 and FLT3 and BTK inhibitors, and an update on the clinical development of the investigational IRAK4 inhibitor emavusertib .

IRAK4 in Autoimmune Skin Disease

  • Scientific Field : Dermatology
  • Application Summary : IRAK4 has a scaffolding role to assemble the myddosome protein complex, which stimulates production of proinflammatory cytokines .
  • Methods of Application : The application involves the use of IRAK4 inhibitors .
  • Results/Outcomes : The research did not provide specific results or outcomes .

IRAK4 in Various Cancers

  • Scientific Field : Oncology
  • Application Summary : IRAK-4 inhibition has been studied in the treatment of a variety of cancers, including melanoma, chronic lymphocytic leukemia, and Waldenstrom macroglobulinemia .
  • Methods of Application : The application involves the use of IRAK4 inhibitors .
  • Results/Outcomes : The research did not provide specific results or outcomes .

Safety And Hazards

Irak4-IN-1 is classified as toxic and can cause irritation to the skin and eyes . It should be handled only by personnel trained in handling potent active pharmaceutical ingredients . In case of accidental ingestion or contact, immediate medical attention is required .

properties

IUPAC Name

4-[(4-morpholin-4-ylcyclohexyl)amino]quinazoline-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O/c20-12-14-1-6-18-17(11-14)19(22-13-21-18)23-15-2-4-16(5-3-15)24-7-9-25-10-8-24/h1,6,11,13,15-16H,2-5,7-10H2,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVQXFGHHSFTACS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC2=NC=NC3=C2C=C(C=C3)C#N)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Irak4-IN-1

Citations

For This Compound
4
Citations
S Vollmer, S Strickson, T Zhang, N Gray… - Biochemical …, 2017 - portlandpress.com
… in the presence or absence of the IRAK4 inhibitor IRAK4-IN-1 prior to stimulation with IL-1. … assayed in the presence of IRAK4-IN-1. The concentration of IRAK4-IN-1 added to the cells (3 …
Number of citations: 85 portlandpress.com
Z Liu, M Yuan, X Meng, H Bie, S Yao - Histochemistry and Cell Biology, 2021 - Springer
… Furthermore, concomitant treatment with the IL-1α inhibitor IRAK4-IN-1 effectively abolished … neutralized by co-treatment with the IL-1α inhibitor IRAK4-IN-1 (Fig. 2e). Together, we have …
Number of citations: 5 link.springer.com
T Li, C Zheng, W Han, Z Chen - Systems Biology in Reproductive …, 2022 - Taylor & Francis
… 5 μM) or IL-1α inhibitors (IRAK4-IN-1, 10 μM), followed by qPCR … , 5 μM) or IL-1α inhibitors (IRAK4-IN-1, 10 μM), followed by … absence of IL-1α inhibitors (IRAK4-IN-1, 10 μM), for different …
Number of citations: 2 www.tandfonline.com
M Hao, B Huang, R Wu, Z Peng, KQ Luo - Advanced Science, 2023 - Wiley Online Library
… K) Western blotting of the indicated proteins in co-cultured 231-GFP cells with or without the treatment with the IRAK4 inhibitor (IRAK4-IN-1, 5 μM) during co-culturing. The results …
Number of citations: 7 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.